sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate
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Description
Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is a useful research compound. Its molecular formula is C24H23N2NaO5S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.12253729 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is a complex organic compound that has drawn interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Overview
The compound features a carbazole moiety, a hydroxypropyl group, and a sulfonamide linkage. Its molecular formula is C27H24N2O3S with a molecular weight of 484.6 g/mol. The structure is critical for its interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C27H24N2O3S |
Molecular Weight | 484.6 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can affect metabolic pathways.
- Receptor Interaction : The carbazole moiety may interact with specific receptors involved in neurotransmission and cellular signaling.
- Antioxidative Properties : Compounds with similar structures have demonstrated antioxidative effects, which can protect cells from oxidative stress.
Biological Activities
Research indicates that carbazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that carbazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Some derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
- Neuroprotective Effects : Certain compounds have demonstrated neuroprotective properties, particularly against glutamate-induced cell injury .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related carbazole compounds:
-
Antimicrobial Studies :
Compound Pathogen Zone of Inhibition (mm) Compound A S. aureus 22.3 Compound B E. coli 20.0 Compound C C. albicans 18.5 - Neuroprotective Activity :
- Anticancer Potential :
Properties
IUPAC Name |
sodium;3-[benzenesulfonyl-(3-carbazol-9-yl-2-hydroxypropyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S.Na/c27-18(16-25(15-14-24(28)29)32(30,31)19-8-2-1-3-9-19)17-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26;/h1-13,18,27H,14-17H2,(H,28,29);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAOVCSWZVBPPV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)[O-])CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N2NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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